molecular formula C13H15FN2O2 B5742978 1-(2-Fluorobenzoyl)piperidine-4-carboxamide

1-(2-Fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B5742978
M. Wt: 250.27 g/mol
InChI Key: QCFWYMZCOPRZQT-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many piperidine derivatives are used in pharmaceuticals, where they might interact with biological targets such as receptors or enzymes .

Safety and Hazards

As with any chemical compound, handling “1-(2-fluorobenzoyl)-4-piperidinecarboxamide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science . Further studies could also aim to fully characterize its physical and chemical properties, and to develop efficient methods for its synthesis.

Preparation Methods

The synthesis of 1-(2-Fluorobenzoyl)piperidine-4-carboxamide typically involves the reaction of piperidine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of alternative reagents that are more readily available or less expensive.

Chemical Reactions Analysis

1-(2-Fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new therapeutic agents.

    Industry: It can be used in the development of new materials or as a building block for the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

1-(2-Fluorobenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-(2-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide: This compound has a similar structure but with a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(2-Chlorobenzoyl)piperidine-4-carboxamide:

    1-(2-Methylbenzoyl)piperidine-4-carboxamide: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of the fluorobenzoyl group and piperidine ring, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFWYMZCOPRZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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